4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
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Overview
Description
4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a hydrazono group, and a methoxyphenyl group, all linked to a chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps. One common method starts with the reaction of 3-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the hydrazono derivative. Finally, this compound is esterified with 2-chlorobenzoic acid in the presence of a suitable catalyst to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
- 4-((E)-{[(3-bromophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
- 4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2-chlorobenzoate
Uniqueness
The uniqueness of 4-((E)-{[(3-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications due to the presence of the methoxy group and the specific positioning of the chlorophenoxy moiety .
Properties
Molecular Formula |
C23H18Cl2N2O5 |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-30-21-11-15(9-10-20(21)32-23(29)18-7-2-3-8-19(18)25)13-26-27-22(28)14-31-17-6-4-5-16(24)12-17/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
JZDCOOFFFIBRHH-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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